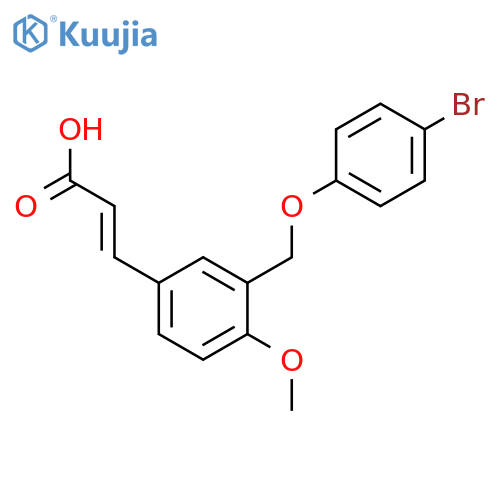

Cas no 512810-11-6 (3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid)

512810-11-6 structure

商品名:3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid

CAS番号:512810-11-6

MF:C17H15BrO4

メガワット:363.202604532242

MDL:MFCD02253703

CID:3057654

PubChem ID:998206

3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid

- 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid

- AK-968/41922444

- AKOS000304354

- EN300-651316

- (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENOIC ACID

- 512810-11-6

- 3-[3-(4-BROMO-PHENOXYMETHYL)-4-METHOXY-PHENYL]-ACRYLIC ACID

- EN300-227745

- 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid

- (2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid

- BBL038335

- MFCD02253703

- (2e)-3-(3-[(4-bromophenoxy)methyl]-4-methoxyphenyl)-2-propenoic acid

- (E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid

- 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylicacid

- 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid

- STK301754

- 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid

-

- MDL: MFCD02253703

- インチ: InChI=1S/C17H15BrO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)/b9-3+

- InChIKey: WBZITOJZVUHBAP-YCRREMRBSA-N

- ほほえんだ: COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 362.01537Da

- どういたいしつりょう: 362.01537Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 55.8Ų

3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 028246-5g |

3-[3-(4-Bromo-phenoxymethyl)-4-methoxy-phenyl]-acrylic acid |

512810-11-6 | 95% | 5g |

£391.00 | 2022-03-01 | |

| Enamine | EN300-227745-5.0g |

3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 5.0g |

$743.0 | 2024-06-20 | |

| Enamine | EN300-227745-0.25g |

3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 0.25g |

$235.0 | 2024-06-20 | |

| Enamine | EN300-227745-10.0g |

3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 10.0g |

$1101.0 | 2024-06-20 | |

| Enamine | EN300-651316-0.5g |

(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 0.5g |

$175.0 | 2023-06-06 | |

| Enamine | EN300-227745-0.1g |

3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 0.1g |

$226.0 | 2024-06-20 | |

| Enamine | EN300-227745-5g |

3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 5g |

$743.0 | 2023-09-15 | ||

| A2B Chem LLC | AJ12467-250mg |

3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid |

512810-11-6 | 95% | 250mg |

$309.00 | 2023-12-30 | |

| A2B Chem LLC | AJ12467-100mg |

3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid |

512810-11-6 | 95% | 100mg |

$278.00 | 2023-12-30 | |

| Enamine | EN300-651316-0.05g |

(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |

512810-11-6 | 95% | 0.05g |

$64.0 | 2023-06-06 |

3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

512810-11-6 (3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬